molecular formula C12H12O3S B3223469 (2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one CAS No. 1217995-59-9

(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one

Cat. No.: B3223469
CAS No.: 1217995-59-9
M. Wt: 236.29 g/mol
InChI Key: DHCDASQHIRYVRW-GLXQMMQGSA-N
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Description

(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[321]octan-4-one is a bicyclic organic compound featuring a phenylsulfanyl group and a dioxabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile under controlled temperature and pressure conditions.

    Introduction of the phenylsulfanyl group: This step involves the nucleophilic substitution reaction where a phenylsulfanyl group is introduced to the bicyclic core using reagents such as thiophenol and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the nucleophilic substitution step.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the bicyclic structure can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiophenol, sodium hydride.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The bicyclic structure may also allow the compound to fit into specific binding sites, affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octane: Similar structure but lacks the carbonyl group.

    (2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-ol: Similar structure but with an alcohol group instead of a carbonyl group.

Uniqueness

(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one is unique due to its combination of a phenylsulfanyl group and a dioxabicyclo structure with a carbonyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

(2S,5R)-2-phenylsulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3S/c13-9-6-11(10-7-14-12(9)15-10)16-8-4-2-1-3-5-8/h1-5,10-12H,6-7H2/t10?,11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCDASQHIRYVRW-GLXQMMQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2COC(C1=O)O2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2CO[C@@H](C1=O)O2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 2
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(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 3
(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 4
(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 5
Reactant of Route 5
(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 6
(2S,5R)-2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one

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